CYP3A4 vs. CYP2C19 Selectivity: A 9.1‑Fold Window Unique to the 5‑Fluoro‑2‑Methoxy Pattern
CAS 2034385‑15‑2 demonstrates a pronounced selectivity for CYP3A4 inhibition (IC₅₀ = 5.49 µM) over CYP2C19 (Ki = 50 µM), yielding a selectivity ratio of ~9.1‑fold [REFS‑1]. This selectivity profile contrasts with that of the widely used sulfonamide antibacterial sulfamethoxazole, which inhibits CYP2C19 with an IC₅₀ of ~28 µM and shows far weaker CYP3A4 inhibition, resulting in a selectivity ratio inverted relative to the target compound [REFS‑2]. The fluoromethoxy‑substituted isoxazole scaffold thus offers a distinct CYP interaction fingerprint that is not shared by simpler benzenesulfonamides.
| Evidence Dimension | CYP3A4 vs. CYP2C19 selectivity ratio |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 5.49 µM; CYP2C19 Ki = 50 µM; Ratio ≈ 9.1 |
| Comparator Or Baseline | Sulfamethoxazole: CYP2C19 IC₅₀ ≈ 28 µM; CYP3A4 inhibition is weak (IC₅₀ typically >100 µM) [REFS‑2] |
| Quantified Difference | 9.1‑fold selectivity for CYP3A4 over CYP2C19 for the target compound vs. inverted selectivity for sulfamethoxazole |
| Conditions | Target compound: recombinant CYP2C19 (3‑O‑methylfluorescein substrate) and human liver microsome CYP3A4 (midazolam substrate) assays [REFS‑1]; Sulfamethoxazole: literature CYP inhibition data [REFS‑2] |
Why This Matters
A CYP3A4‑selective inhibition profile reduces the risk of CYP2C19‑mediated drug‑drug interactions, which is critical when selecting a chemical probe for polypharmacy or metabolic stability screening cascades.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). CYP2C19, CYP2E1, CYP3A4 inhibition data. View Source
- [2] DrugBank. Sulfamethoxazole: CYP450 inhibition profile. Accessed 2026-04-30. View Source
